4-Chloro-2-(2,5-dichlorophenoxy)benzothiazole

Physicochemical characterization Structural isomer differentiation Quality control

4-Chloro-2-(2,5-dichlorophenoxy)benzothiazole (CAS 85391-65-7) is a polychlorinated 2-phenoxybenzothiazole derivative with the molecular formula C₁₃H₆Cl₃NOS and a molecular weight of 330.62 g·mol⁻¹. The compound features a characteristic 2,5-dichloro substitution pattern on the phenoxy ring, distinguishing it from its closest positional isomer, 4-chloro-2-(2,6-dichlorophenoxy)benzothiazole (CAS 85391-66-8).

Molecular Formula C13H6Cl3NOS
Molecular Weight 330.6 g/mol
CAS No. 85391-65-7
Cat. No. B12682993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(2,5-dichlorophenoxy)benzothiazole
CAS85391-65-7
Molecular FormulaC13H6Cl3NOS
Molecular Weight330.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(S2)OC3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C13H6Cl3NOS/c14-7-4-5-8(15)10(6-7)18-13-17-12-9(16)2-1-3-11(12)19-13/h1-6H
InChIKeyFNNPZNCLCDPYGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(2,5-dichlorophenoxy)benzothiazole (CAS 85391-65-7): Procurement-Ready Profile for a Differentiated Benzothiazole Building Block


4-Chloro-2-(2,5-dichlorophenoxy)benzothiazole (CAS 85391-65-7) is a polychlorinated 2-phenoxybenzothiazole derivative with the molecular formula C₁₃H₆Cl₃NOS and a molecular weight of 330.62 g·mol⁻¹ . The compound features a characteristic 2,5-dichloro substitution pattern on the phenoxy ring, distinguishing it from its closest positional isomer, 4-chloro-2-(2,6-dichlorophenoxy)benzothiazole (CAS 85391-66-8) . Its high calculated LogP of 5.43 [1] suggests significant lipophilicity that directly impacts chromatographic retention, membrane permeability, and formulation behavior relative to less-chlorinated or differently substituted benzothiazole analogs. The compound is commercially available as a research chemical, typically at ≥95% purity , and serves as a key intermediate or scaffold in medicinal chemistry, crop protection, and materials science applications.

Why 4-Chloro-2-(2,5-dichlorophenoxy)benzothiazole Cannot Be Replaced by Generic Benzothiazole Analogs


In-class benzothiazole derivatives often exhibit dramatically divergent biological and physicochemical profiles driven by subtle variations in halogen substitution pattern, even when sharing an identical molecular formula [1]. The 2,5-dichlorophenoxy substitution in this compound (CAS 85391-65-7) creates a unique electron distribution and steric environment distinct from the 2,6-dichloro isomer (CAS 85391-66-8), which can alter target binding, metabolic stability, and chromatographic behavior. For procurement decisions, this means that replacing CAS 85391-65-7 with a positional isomer or a less-substituted phenoxybenzothiazole risks invalidating established analytical methods, altering lead-optimization SAR trends, or compromising reproducible synthesis of downstream derivatives. The quantitative evidence below demonstrates exactly where these measurable differences matter.

4-Chloro-2-(2,5-dichlorophenoxy)benzothiazole: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: Boiling Point and Density vs. Positional Isomer

The target compound (CAS 85391-65-7) exhibits a boiling point of 445.1 °C at 760 mmHg and a density of 1.554 g·cm⁻³ at 25 °C . While the 2,6-dichloro positional isomer (CAS 85391-66-8) shares the identical molecular weight (330.62 g·mol⁻¹), differences in molecular shape and dipole moment arising from the altered chlorine orientation are expected to produce measurably distinct boiling points and densities, as is consistently observed for positional isomers of polychlorinated aromatics [1]. These physicochemical differences directly impact distillation-based purification feasibility and formulation behavior.

Physicochemical characterization Structural isomer differentiation Quality control

Lipophilicity (LogP) Differentiation Driving Chromatographic Retention and Membrane Permeability

The target compound has a calculated LogP of 5.43 [1], indicating high lipophilicity. This value is substantially higher than that of non-chlorinated or mono-chlorinated 2-phenoxybenzothiazole analogs (e.g., unsubstituted 2-phenoxybenzothiazole with LogP ~3.5) [2]. The elevated LogP directly translates to longer retention times on reversed-phase HPLC columns using standard acetonitrile/water mobile phases [1], providing a practical, quantifiable differentiation for analytical method development and quality control.

Lipophilicity ADME Chromatographic retention Drug likeness

Structural and Electronic Differentiation via Substituent Position: 2,5-Dichloro vs. 2,6-Dichloro Isomer

The 2,5-dichloro substitution pattern on the phenoxy ring in CAS 85391-65-7 places one chlorine atom para to the ether linkage and the second chlorine meta, creating an asymmetric electron-withdrawing effect . In contrast, the 2,6-dichloro isomer (CAS 85391-66-8) positions both chlorine atoms ortho to the ether linkage, sterically shielding the oxygen atom and altering the conformational preference of the phenoxy ring . This difference has been shown in related benzothiazole series to modulate target binding affinity by factors of 2- to 10-fold in enzyme inhibition assays [1].

Structure–activity relationship Substituent effect Medicinal chemistry

HPLC Method Applicability: Validated Reverse-Phase Separation on Newcrom R1 Column

A validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been demonstrated for the analysis of 4-chloro-2-(2,5-dichlorophenoxy)benzothiazole [1]. This method is scalable from analytical to preparative scale and is compatible with mass spectrometry when phosphoric acid is replaced with formic acid [1]. The availability of a pre-established, column-specific separation protocol reduces method development time compared to uncharacterized analogs.

Analytical method development HPLC separation Quality control

Procurement-Driven Application Scenarios for 4-Chloro-2-(2,5-dichlorophenoxy)benzothiazole


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring Defined 2,5-Dichloro Substitution

Research groups optimizing phenoxybenzothiazole-based kinase inhibitors (e.g., RIPK1/RIPK3 necroptosis inhibitors) require CAS 85391-65-7 as a specific scaffold intermediate. The 2,5-dichloro pattern provides a distinct electronic and steric profile compared to the 2,6-dichloro isomer, enabling systematic exploration of halogen-position-dependent SAR. Published studies on related phenylbenzothiazole series demonstrate that halogen position can modulate target binding by 2- to 10-fold [1], making procurement of the correct isomer critical for reproducible SAR conclusions.

Analytical Chemistry: Method Development and Reference Standard for Polychlorinated Benzothiazole Analysis

Analytical laboratories developing HPLC methods for polychlorinated benzothiazole impurities or metabolites benefit from the documented Newcrom R1 separation protocol for this compound [2]. Its high LogP (5.43) and characteristic retention behavior under reversed-phase conditions [2] make it suitable as a system suitability standard or retention-time marker for methods targeting similarly lipophilic benzothiazole derivatives.

Crop Protection Research: Herbicidal Benzothiazole SAR Studies

In crop protection discovery programs exploring herbicidal benzothiazole derivatives, CAS 85391-65-7 serves as a key intermediate for generating compound libraries. The 2,5-dichloro substitution pattern on the phenoxy ring influences phytotoxicity profiles, as evidenced by large-scale crop protection bioassay datasets demonstrating that halogen substitution pattern is a primary determinant of herbicidal potency in related benzothiazole series [3]. Researchers must source the correct isomer to avoid confounding bioassay results.

Chemical Synthesis: Building Block for Downstream Derivatization at the 4-Chloro Position

The 4-chloro substituent on the benzothiazole core provides a synthetic handle for further functionalization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The boiling point of 445.1 °C and high thermal stability support its use in reactions requiring elevated temperatures, while the distinct density (1.554 g·cm⁻³) facilitates stoichiometric calculations for large-scale reactions.

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